N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide
Overview
Description
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide, also known as MPB, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. MPB is a sulfonamide derivative that is synthesized through a multi-step process, and its mechanism of action is not yet fully understood. However, its unique structure and properties make it a promising candidate for further investigation.
Scientific Research Applications
Anticancer Research
The compound, among other sulfonamide derivatives, has been studied for its potential in anticancer treatments. Specifically, 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea (YH3945), a novel anti-cancer agent, was investigated in rats. The metabolization process of YH3945 was studied, revealing extensive metabolism into different metabolites including glucuronide conjugates, suggesting a significant role in cancer pharmacotherapy (Lee et al., 2004).
Tubulin Polymerization Inhibition
The compound E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4- methoxybenzenesulfonamide) is another derivative that inhibits tubulin polymerization. It demonstrated substantial antitumor activity against various rodent tumors and human tumor xenografts when administered orally, showing promise in cancer treatment (Koyanagi et al., 1994).
Immunotoxicity and Allergic Potential
The plasticizer N-Butylbenzene sulfonamide (NBBS) was studied to evaluate its hypersensitivity and immune suppression potential. Although NBBS did not induce significant immunotoxicity, it raised concerns about liver and kidney toxicity, indicating its complex interaction with biological systems (Marrocco et al., 2015).
Drug Delivery and Therapeutic Switching
Sulpiride (SP), an anti-psychotic and prokinetic drug, was assessed for its potential benefits on experimental murine colitis. A colon-targeted prodrug of SP showed promising anti-colitic effects without significant systemic absorption, indicating the compound's versatility in drug delivery and therapeutic application (Kim et al., 2018).
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-5-3-4-6-12(10)19(16,17)15-11-7-8-13(18-2)14-9-11/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSUCWMJWWAHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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